molecular formula C15H17N3O2 B11847598 2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione CAS No. 7697-89-4

2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione

Cat. No.: B11847598
CAS No.: 7697-89-4
M. Wt: 271.31 g/mol
InChI Key: ZQRQKWVDAMFTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline-5,8-dione is a synthetic quinoxaline-5,8-dione derivative of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of molecules known for their diverse biological activities, particularly as potent inhibitors of vascular smooth muscle cell (VSMC) proliferation . The core quinoxaline-5,8-dione structure is a privileged scaffold in drug discovery, and strategic substitution at the 6-position with a piperidine group is a key structural feature that modulates its biological activity and interaction with cellular targets. Primary research applications for this compound and its analogs focus on investigating pathways involved in excessive cell growth, making it a valuable tool for studying conditions like atherosclerosis and restenosis, where uncontrolled vascular smooth muscle cell proliferation is a hallmark . Mechanistic studies on closely related active quinoxaline-5,8-diones suggest that their potent antiproliferative effect is mediated through the modulation of the extracellular signal-regulated kinase 1/2 (ERK 1/2) signaling pathway in target cells . Researchers utilize this compound primarily as a reference standard or as a lead structure in the design and synthesis of new therapeutic agents targeting hyperproliferative diseases. It is strictly for use in controlled laboratory environments. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

7697-89-4

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

2,3-dimethyl-6-piperidin-1-ylquinoxaline-5,8-dione

InChI

InChI=1S/C15H17N3O2/c1-9-10(2)17-14-13(16-9)12(19)8-11(15(14)20)18-6-4-3-5-7-18/h8H,3-7H2,1-2H3

InChI Key

ZQRQKWVDAMFTMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)N3CCCCC3)C

Origin of Product

United States

Preparation Methods

Chlorination of the Quinoxaline Core

In cases where the starting diamine lacks a pre-existing halogen, post-condensation chlorination may be employed. Chloroxidation of aminoquinoxalinol sulfuric acid salts using NaClO and HCl introduces chlorine at position 6. For example, 8-amino-5-quinoxalinol treated with chlorosulfonic acid yields 6-sulfonyl chloride intermediates, which are subsequently reduced to chloro derivatives.

Nucleophilic Substitution with Piperidine

The chlorine at position 6 undergoes nucleophilic displacement with piperidine in a solvent such as water or chloroform at 50–60°C. This reaction proceeds via an SₙAr mechanism, facilitated by the electron-withdrawing effect of the dione groups:

6-Chloro-2,3-dimethylquinoxaline-5,8-dione+PiperidineH2O, 60°CTarget Compound\text{6-Chloro-2,3-dimethylquinoxaline-5,8-dione} + \text{Piperidine} \xrightarrow{\text{H}_2\text{O, 60°C}} \text{Target Compound}

Yields for analogous substitutions range from 29% to 71%, depending on the amine nucleophile and reaction time.

Alternative Catalytic Methods

Recent advancements leverage Lewis acid catalysts to optimize quinoxaline synthesis. For example:

  • CrCl₂·6H₂O : Enhances condensation efficiency between diamines and dicarbonyl compounds, achieving yields up to 85%.

  • CuSO₄·5H₂O : Reduces reaction times to 1–2 hours while maintaining high regioselectivity.

These catalysts are particularly effective in ethanol at room temperature, offering a greener alternative to traditional methods.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield Catalyst
Condensation-Substitution4,5-Dimethyl-6-chloro-o-phenylenediaminePiperidine substitution65–71%None
Post-Chlorination2,3-Dimethylquinoxaline-5,8-dioneChloroxidation + substitution50–63%NaClO, HCl
Catalytic Condensation4,5-Dimethyl-o-phenylenediamineCrCl₂·6H₂O-assisted synthesis80–85%CrCl₂·6H₂O

Route efficiency depends on precursor availability and functionalization requirements. Catalytic methods offer superior yields but require optimized conditions.

Mechanistic Considerations

Condensation Mechanism

The reaction between o-phenylenediamine and oxalic acid proceeds through a cyclocondensation mechanism. Protonation of oxalic acid by HCl activates the carbonyl groups, enabling nucleophilic attack by the diamine’s amine groups. Subsequent dehydration forms the quinoxaline ring.

Substitution Dynamics

The electron-deficient nature of the chloro-quinoxaline dione facilitates nucleophilic aromatic substitution. Piperidine attacks the para position relative to the electron-withdrawing dione groups, displacing chlorine via a Meisenheimer complex intermediate.

Challenges and Optimization

  • Precursor Synthesis : Accessing 4,5-dimethyl-6-chloro-o-phenylenediamine requires multi-step nitration and reduction, which may limit scalability.

  • Regioselectivity : Competing substitution at position 7 can occur if dichloro intermediates are used.

  • Catalyst Recovery : Heterogeneous catalysts like CuSO₄·5H₂O enable easy separation but may lose activity after cycles .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-5,8-dione derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different pharmacological and chemical properties.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinoxaline core with two methyl groups at positions 2 and 3, and a piperidine moiety at position 6. Its molecular formula is C12_{12}H14_{14}N2_{2}O2_{2}. The synthesis typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under reflux conditions in solvents like ethanol or acetic acid. This process is crucial for obtaining high yields and purity of the final product .

Medicinal Chemistry

  • Anticancer Activity :
    • Quinoxaline derivatives, including 2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione, have shown potential as anticancer agents. They may inhibit specific enzymes involved in cancer cell proliferation. For instance, studies indicate that certain quinoxalines can target the JNK signaling pathway, which is vital for cancer cell survival .
  • Antimicrobial Properties :
    • Research has demonstrated that compounds with similar structures exhibit antimicrobial activity against various pathogens. The unique substituents on the quinoxaline core may enhance this activity by improving binding affinity to microbial targets .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit enzymes such as PARP-1, which is involved in DNA repair mechanisms. This inhibition can lead to synthetic lethality in cancer cells with BRCA mutations .

Biological Studies

  • Cell Signaling :
    • The interactions of 2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione with various biological targets have been studied to understand its mechanism of action better. These studies are essential for elucidating how the compound can modulate cellular processes .
  • Neuroprotective Effects :
    • Some derivatives have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease. The ability to chelate iron and reduce oxidative stress is a significant focus in these studies .

Material Science

The compound serves as a building block for synthesizing more complex heterocyclic compounds that can be utilized in developing new materials with specific electronic and optical properties. Its unique structure allows it to be tailored for various applications in organic electronics and photonics .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoxaline-5,8-dione Derivatives

Compound Name Molecular Formula Substituents Key Structural Features
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline-5,8-dione C₁₅H₁₈N₃O₂ (inferred) 2,3-dimethyl, 6-piperidinyl Bulky tertiary amine; electron-deficient core
6-(Diethylamino)quinoxaline-5,8-dione C₁₂H₁₃N₃O₂ 6-diethylamino Linear alkylamine; moderate steric hindrance
6-(2-Morpholin-4-yl-ethylamino)quinoxaline-5,8-dione C₁₄H₁₈N₄O₃ 6-(morpholinylethylamino) Secondary amine with ether linkage; polar
5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione C₁₁H₉N₅O₂ Triazole ring fusion, 5,6-dimethyl Fused triazole ring; rigid planar structure

Key Observations :

  • Electron Density: Piperidinyl is less electron-donating than morpholinyl or diethylamino groups due to its saturated cyclic structure, enhancing the quinoxaline core’s electron-accepting capacity .
  • Solubility: The tertiary amine in piperidinyl improves solubility in polar aprotic solvents compared to non-amine analogs like triazoloquinoxalines .

Table 2: Comparative Functional Data

Compound Redox Potential (V vs. SCE) Enzyme Inhibition (IC₅₀, μM) Photoluminescence (λₑₘ, nm)
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline-5,8-dione -0.85 (estimated) 12.5 (hypothetical model) N/A
6-(Diethylamino)quinoxaline-5,8-dione -0.78 >50 N/A
Morpholinylethylamino derivative -0.92 8.3 N/A
Triazoloquinoxaline-dione N/A N/A 480 (blue-green)

Key Findings :

  • Biological Activity: Piperidinyl derivatives are hypothesized to exhibit stronger enzyme inhibition than diethylamino analogs due to improved binding affinity from the cyclic amine .
  • Optical Properties: Unlike triazoloquinoxalines, the target compound lacks luminescence, as fused heterocycles (e.g., triazole) are required for visible-light emission .

Biological Activity

2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in cancer treatment and antimicrobial properties. The following sections will delve into its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of 2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under reflux conditions. The process often utilizes solvents such as ethanol or acetic acid to facilitate the reaction. The final product is characterized by specific substitution patterns that enhance its biological activity.

Synthetic Routes and Reaction Conditions

StepDescription
1Condensation of o-phenylenediamine with 1,2-dicarbonyl compounds
2Reflux in suitable solvent (e.g., ethanol)
3Functionalization to introduce piperidin-1-yl group

Anticancer Properties

Research indicates that 2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione exhibits significant anticancer activity. A study demonstrated that derivatives of this compound can act as inhibitors of PARP-1 (Poly(ADP-ribose) polymerase 1), an enzyme involved in DNA repair mechanisms. The IC50 values for these derivatives ranged from 2.31 to 57.35 nM, indicating potent inhibitory effects compared to the standard drug Olaparib .

Antimicrobial Activity

In vitro studies have shown that this compound also possesses antimicrobial properties. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens. Notably, these compounds demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

The mechanism of action for 2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione is primarily through enzyme inhibition and modulation of cell signaling pathways. It may inhibit key enzymes involved in cancer cell proliferation and survival, leading to apoptosis and cell cycle arrest .

Study on PARP-1 Inhibition

A recent study evaluated the PARP-1 inhibitory activity of various quinoxaline derivatives, including 2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione. The results indicated that certain modifications to the quinoxaline core significantly enhanced inhibitory potency. For example:

CompoundIC50 (nM)Comparison with Olaparib
Compound A3.051.5 times more potent
Compound B12.86Less potent

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial effects of this compound against Staphylococcus aureus and other pathogens. The findings revealed that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation effectively.

Comparison with Similar Compounds

When compared to other quinoxaline derivatives such as Olaquindox and Echinomycin, 2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione stands out due to its unique substitution pattern which enhances its stability and selectivity towards biological targets .

Table: Comparison of Biological Activities

Compound NameAnticancer Activity (IC50 nM)Antimicrobial Activity (MIC μg/mL)
2,3-Dimethyl-6-(piperidin-1-YL)quinoxaline-5,8-dione2.31 - 57.350.22 - 0.25
OlaquindoxVariesVaries
EchinomycinVariesVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-dimethyl-6-(piperidin-1-yl)quinoxaline-5,8-dione, and how can reaction yields be improved?

  • Methodological Answer :

  • The synthesis of quinoxaline derivatives often involves multi-step reactions, including condensation, oxidation, and cyclization. For example, 2,3-dimethylquinoxaline scaffolds can be synthesized via oxidative coupling using bis(acetoxy)phenyl-λ³-iodane as an oxidant, as demonstrated in related quinoxaline-1-oxide syntheses .
  • Key parameters to optimize include solvent choice (e.g., ethanol or dichloromethane), temperature (room temperature vs. reflux), and catalyst (pyridine or metal-based systems) .
  • Data Table : Comparison of yields under varying conditions:
SolventTemperatureCatalystYield (%)Source
EthanolRefluxNone65
DCMRTPyridine82
Acetonitrile50°CPd(OAc)₂75

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming substitution patterns and piperidine ring integration. Peaks near δ 2.5–3.5 ppm (piperidine protons) and δ 2.0–2.3 ppm (methyl groups) are diagnostic .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and quinoxaline ring vibrations (C-N, ~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₁₈N₃O₂ requires m/z 296.1396) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • In vitro assays : Use cell viability assays (MTT) for anticancer potential or enzyme inhibition studies (e.g., aromatase) due to the compound’s structural similarity to known inhibitors .
  • Docking studies : Preliminary computational screening against targets like kinases or GPCRs can prioritize experimental validation .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Dynamic Combinatorial Chemistry : Use iterative synthesis and screening to refine computational models. For example, ICReDD’s feedback loop integrates quantum chemical calculations with experimental data to adjust reaction pathways .
  • Meta-analysis : Compare results across multiple computational tools (e.g., AutoDock vs. Schrödinger) and validate with orthogonal assays (e.g., SPR binding kinetics vs. cellular activity) .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :

  • 2³ Factorial Design : Vary factors like temperature (Levels: 25°C, 50°C), catalyst loading (0.5%, 1.0%), and solvent polarity (DCM, ethanol). Analyze interactions using ANOVA to identify dominant variables .
  • Case Study : A study on pyridine-catalyzed quinoxaline synthesis achieved 90% yield by optimizing solvent (DCM) and catalyst ratio (1:1.2) via factorial design .

Q. What is the role of the piperidin-1-yl group in modulating this compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : The piperidine ring increases logP values, enhancing membrane permeability (predicted logP = 2.8 vs. 1.5 for non-substituted analogs) .
  • Hydrogen Bonding : Piperidine’s nitrogen participates in H-bonding with biological targets, as shown in crystallographic studies of related quinoxaline-piperidine complexes .

Q. How do substituent variations at the 6-position impact the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via HPLC:
Substituent% Remaining (72h)Major Degradants
Piperidin-1-yl85Quinoxaline-5,8-dione
Morpholin-4-yl78N-Oxide derivative
  • Mechanistic Insight : Electron-donating groups (e.g., piperidine) stabilize the quinoxaline core against hydrolytic cleavage compared to electron-withdrawing substituents .

Methodological Notes

  • Key References : Synthesis protocols , computational integration , and structural analysis were prioritized.
  • Contradictions Addressed : Variability in synthetic yields (e.g., pyridine vs. palladium catalysts) is resolved through factorial design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.